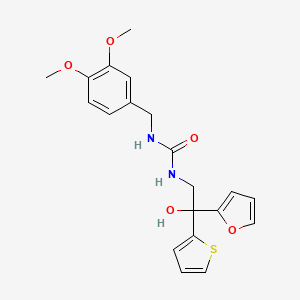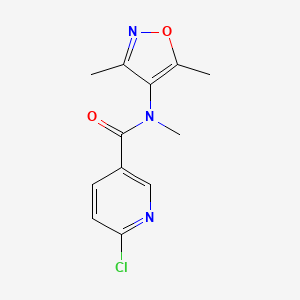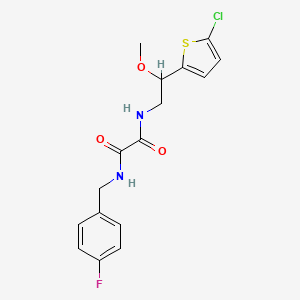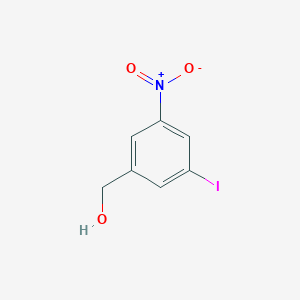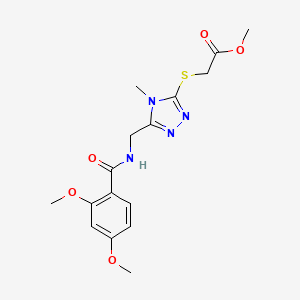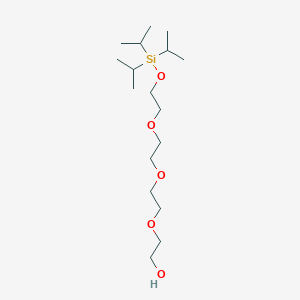
3,3-Diisopropyl-2-methyl-4,7,10,13-tetraoxa-3-silapentadecan-15-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3-Diisopropyl-2-methyl-4,7,10,13-tetraoxa-3-silapentadecan-15-ol is a synthetic organosilicon compound characterized by its unique structure, which includes multiple ether linkages and a silanol group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Diisopropyl-2-methyl-4,7,10,13-tetraoxa-3-silapentadecan-15-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available reagents such as diisopropylamine, methyl iodide, and tetraethylene glycol.
Formation of Intermediate: The initial step involves the reaction of diisopropylamine with methyl iodide to form 3,3-diisopropyl-2-methylamine.
Ether Linkage Formation: Tetraethylene glycol is then introduced to form the ether linkages through a series of condensation reactions.
Silicon Incorporation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production.
化学反应分析
Types of Reactions
3,3-Diisopropyl-2-methyl-4,7,10,13-tetraoxa-3-silapentadecan-15-ol undergoes various chemical reactions, including:
Oxidation: The silanol group can be oxidized to form siloxane linkages.
Reduction: Reduction reactions can modify the ether linkages or the silicon center.
Substitution: The compound can undergo nucleophilic substitution reactions at the silicon center.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halides or organometallic compounds are employed under mild conditions.
Major Products
Oxidation: Siloxane derivatives.
Reduction: Modified ether or silane derivatives.
Substitution: Various substituted silanol or silane compounds.
科学研究应用
3,3-Diisopropyl-2-methyl-4,7,10,13-tetraoxa-3-silapentadecan-15-ol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of advanced materials and polymers.
Biology: Investigated for its potential as a biocompatible material in drug delivery systems.
Medicine: Explored for its use in developing novel pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a component in high-performance lubricants and coatings.
作用机制
The mechanism of action of 3,3-Diisopropyl-2-methyl-4,7,10,13-tetraoxa-3-silapentadecan-15-ol involves its interaction with molecular targets through its silanol group and ether linkages. These interactions can influence various biochemical pathways, including:
Molecular Targets: Enzymes, receptors, and other proteins.
Pathways Involved: Signal transduction, metabolic pathways, and cellular transport mechanisms.
相似化合物的比较
Similar Compounds
3,3-Diisopropyl-2-methyl-4,7,10,13-tetraoxa-3-silapentadecan-15-one: Similar structure but with a ketone group instead of a silanol group.
3,3-Diisopropyl-2-methyl-4,7,10,13-tetraoxa-3-silapentadecan-15-amine: Contains an amine group instead of a silanol group.
Uniqueness
3,3-Diisopropyl-2-methyl-4,7,10,13-tetraoxa-3-silapentadecan-15-ol is unique due to its combination of ether linkages and a silanol group, which imparts distinct chemical reactivity and potential for diverse applications in various fields.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparison with similar compounds
属性
IUPAC Name |
2-[2-[2-[2-tri(propan-2-yl)silyloxyethoxy]ethoxy]ethoxy]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H38O5Si/c1-15(2)23(16(3)4,17(5)6)22-14-13-21-12-11-20-10-9-19-8-7-18/h15-18H,7-14H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJOZFWWQIXZWJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)OCCOCCOCCOCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H38O5Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-{[(2-chlorophenyl)methyl]sulfanyl}-5-phenyl-1,3,4-oxadiazole](/img/structure/B2579528.png)
![1-ethyl-2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazole hydrochloride](/img/structure/B2579529.png)
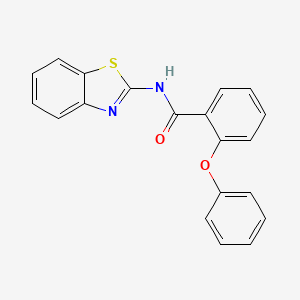
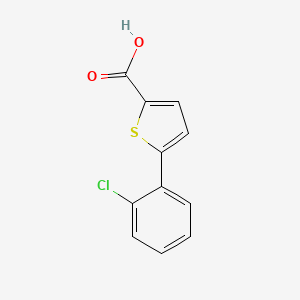
![5-{1-[(5-methyl-2-thienyl)carbonyl]piperidin-4-yl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2579535.png)
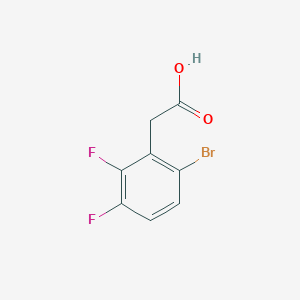
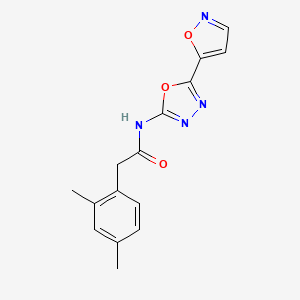
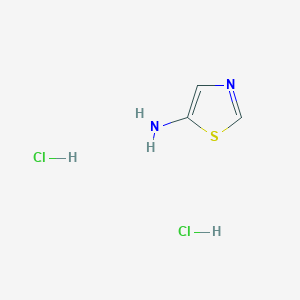
![1-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-3-[(thiophen-2-yl)methyl]urea](/img/structure/B2579540.png)
